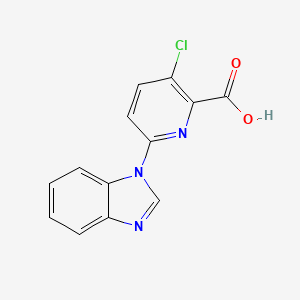
5-Bromo-3-chloro-2-methylpyridine
Übersicht
Beschreibung
5-Bromo-3-chloro-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrClN. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine or its derivatives using bromine and chlorine sources under controlled conditions.
Sandmeyer Reaction: This involves the conversion of an amine group on the pyridine ring to a diazonium salt, followed by substitution with bromine and chlorine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the halogenated pyridine to simpler derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Simpler Derivatives: Resulting from reduction reactions.
Functionalized Pyridines: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-methylpyridine is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism by which 5-Bromo-3-chloro-2-methylpyridine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloro-3-methylpyridine: Similar structure but different halogen positions.
2-Bromo-3-chloro-5-methylpyridine: Another positional isomer with different reactivity.
3-Bromo-2-chloro-5-methylpyridine: Another positional isomer with different reactivity.
Uniqueness: 5-Bromo-3-chloro-2-methylpyridine is unique due to its specific halogen positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industry.
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTECWFXSVDAANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652259 | |
| Record name | 5-Bromo-3-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914358-72-8 | |
| Record name | 5-Bromo-3-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)

amine](/img/structure/B1517587.png)
amine](/img/structure/B1517588.png)
amine](/img/structure/B1517589.png)

![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)




![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)

